molecular formula C7H7F3N2 B1329305 3,5-Diaminobenzotrifluoride CAS No. 368-53-6

3,5-Diaminobenzotrifluoride

Cat. No. B1329305
CAS RN: 368-53-6
M. Wt: 176.14 g/mol
InChI Key: KZSXRDLXTFEHJM-UHFFFAOYSA-N
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Description

3,5-Diaminobenzotrifluoride is an organic compound with the molecular formula C7H7F3N2 . It is also known by other names such as 5-(trifluoromethyl)benzene-1,3-diamine and 5-(Trifluoromethyl)-1,3-phenylenediamine .


Synthesis Analysis

The synthesis of 3,5-diaminobenzotrifluoride can be achieved by using hydrazine hydrate as a reducing agent in the presence of FeCl3.6H2O/AC used as an H-transfer catalyst . The amount of hydrazine hydrate and the amount of catalyst can affect the synthesis process .


Molecular Structure Analysis

The molecular structure of 3,5-Diaminobenzotrifluoride can be represented by the InChI string: InChI=1S/C7H7F3N2/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3H,11-12H2 . The Canonical SMILES representation is: C1=C(C=C(C=C1N)N)C(F)(F)F .


Chemical Reactions Analysis

3,5-Diaminobenzotrifluoride can be produced in a single step by reacting 4-chloro-3,5-dinitrobenzotrifluoride, in methanol, with hydrogen gas, in the presence of magnesium oxide, and in the presence of a catalyst .

Scientific Research Applications

Polyimide Films for Electronics

3,5-Diaminobenzotrifluoride: is used in the synthesis of polyimide films which are highly transparent and colorless with a low dielectric constant. These films are synthesized through a two-step method involving 3,5-diaminobenzotrifluoride and 4,4′-(hexafluoroisopropylidene) diphthalic anhydride (6FDA) . The resulting film exhibits high optical transparency and is close to colorless, making it suitable for photoelectric devices that require light-weight, flexibility, and high-integration .

Negative Friction Layers for Triboelectric Nanogenerators

In advanced energy fields, 3,5-Diaminobenzotrifluoride contributes to the preparation of fluorine-containing polyimide films. These films enhance the output performance of triboelectric nanogenerators (TENGs), which are flexible energy-harvesting devices. The incorporation of trifluoromethyl groups into the polymer backbone is key to achieving high-efficiency power generation .

High-Performance Polymer Systems

The meta-substituted structure and trifluoromethyl groups introduced by 3,5-Diaminobenzotrifluoride in polymer chains are beneficial for improving the transparency, reducing the yellow color, and lowering the dielectric constant of high-performance polymer systems. This strategy also maintains comprehensive properties like thermal stability and mechanical strength .

Optoelectronic Applications

Due to its ability to form transparent and colorless films with low dielectric constants, 3,5-Diaminobenzotrifluoride is pivotal in optoelectronic applications where high transparency and low electrical interference are crucial. The films produced can serve as substrates for flexible packaging technologies .

Aerospace Industry

The thermal stability and mechanical properties of films made with 3,5-Diaminobenzotrifluoride make them suitable for the aerospace industry. They can withstand extreme temperatures and mechanical stresses, which are common in aerospace environments .

Chemical Fiber Modification

3,5-Diaminobenzotrifluoride: plays a role in the chemical modification of fibers and polymer materials. Its introduction into polymer chains can lead to materials with specific desired properties, such as increased strength or modified texture .

Electronic Packaging Materials

The low moisture absorption rate and stable dielectric performance of 3,5-Diaminobenzotrifluoride -derived films make them ideal for electronic packaging materials. They help maintain the integrity of electronic components in various environmental conditions .

Solvent-Resistant Materials

Polyimide films derived from 3,5-Diaminobenzotrifluoride are soluble in common solvents, allowing for simple solution processing. This property is advantageous for creating materials that are resistant to solvents, which is essential in many industrial applications .

Safety and Hazards

When handling 3,5-Diaminobenzotrifluoride, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is also advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of fire, use CO2, dry chemical, or foam for extinction .

Future Directions

3,5-Diaminobenzotrifluoride has been used in the synthesis of highly transparent polyimide film with low dielectric constant . This design strategy is beneficial to improving the transparency, lightening yellow color, lowering the dielectric constant and meanwhile maintaining the comprehensive properties of polyimide films . This design strategy could also be extended to other high-performance polymer systems .

Mechanism of Action

Target of Action

It is commonly used as an organic synthesis intermediate , suggesting that it may interact with various biological targets depending on the specific context of the synthesis.

Mode of Action

As an intermediate in organic synthesis, it likely interacts with its targets through chemical reactions to form new compounds .

Biochemical Pathways

As an intermediate in organic synthesis, it could potentially be involved in a wide range of biochemical pathways depending on the final products of the synthesis .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability when administered in suitable formulations.

Result of Action

As an intermediate in organic synthesis, its effects would likely depend on the final compounds it is used to produce .

Action Environment

The action, efficacy, and stability of 3,5-Diaminobenzotrifluoride can be influenced by various environmental factors. For instance, it should be stored under inert gas at 2–8 °C . Its reactivity may also be affected by the presence of other chemicals in its environment.

properties

IUPAC Name

5-(trifluoromethyl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSXRDLXTFEHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073170
Record name 1,3-Benzeneamine, 5-[(trifluoromethyl)-
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Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diaminobenzotrifluoride

CAS RN

368-53-6
Record name 3,5-Diaminobenzotrifluoride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Benzotrifluorodiamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzeneamine, 5-[(trifluoromethyl)-
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Record name 5-(trifluoromethyl)benzene-1,3-diamine
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Record name 3,5-BENZOTRIFLUORODIAMINE
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Synthesis routes and methods I

Procedure details

Sodium formate (12.24 g) was added to a mixture of 4-chloro-3,5-dinitrobenzotrifluoride (5.41 g), sodium acetate (1.64 g) and 5% Pd/C (0.5 g) in glacial acetic acid (60 mL). The mixture was stirred and the resultant exotherm, which lasted about an hour, was controlled by cooling to maintain a reaction temperature of about 40° C. As the exotherm subsided, external heating was applied to maintain the temperature at about 40° C. Gas chromatographic analysis of the reaction mixture, at the end of one hour, indicated diaminobenzotrifluoride as the major component (35%) with no 4-chloro-3,5-dinitrobenzotrifluoride remaining. The maximum amount (about 45%) of 3,5-diaminobenzotrifluoride formed after 2 hours after which it was converted to other undesirable products.
Quantity
12.24 g
Type
reactant
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a mixed solvent of 10 mL of ethyl acetate and 1 mL of methanol, 500 mg (2.12 mmol) of 3,5-dinitrobenzotrifluoride was dissolved, and 20 mg of 10% palladium carbon was added thereto, and the mixture solution was stirred at room temperature for 20 hours in a hydrogen atmosphere at normal pressures. The catalyst was removed by filtration, and the filtrate was concentrated and dried to obtain 380 mg (100%) of a brown oily target product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
20 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 24.8 g sample of 3,5-dinitrobenzotrifluoride purchased from Aldrich Chemical Co. was slurried in 200 ml of ethanol and 5 g of 1% palladium on carbon added. This mixture was transferred to an autoclave, pressured to 400 psi with hydrogen, and heated at 75° C. with stirring for 1 hr. A 91% yield of pure 3,5-diaminobenzotrifluoride was recovered.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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